1H-Isoindole-1-carboxamide
Description
1H-Isoindole-1-carboxamide is a heterocyclic compound featuring a fused benzene and pyrrole ring system (isoindole) with a carboxamide substituent at the 1-position. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors. Isoindole derivatives are known for diverse pharmacological activities, including anti-inflammatory, analgesic, and herbicidal properties . While synthesis routes vary, a common method involves condensation reactions of ortho-phthaldehyde with urea or substituted ureas under reflux conditions .
Properties
CAS No. |
36193-74-5 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1H-isoindole-1-carboxamide |
InChI |
InChI=1S/C9H8N2O/c10-9(12)8-7-4-2-1-3-6(7)5-11-8/h1-5,8H,(H2,10,12) |
InChI Key |
AKXNHNBLEXMBBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(N=CC2=C1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Isoindole-1-carboxamide can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with carbonyl compounds under acidic conditions. Another method includes the reaction of isoindoline derivatives with isocyanates or carbamoyl chlorides.
Industrial Production Methods: In industrial settings, the production of 1H-Isoindole-1-carboxamide often involves the use of high-pressure reactors and catalysts to optimize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Condensation Reactions
One common approach involves reacting isoindoline with isocyanates or carboxylic acids under controlled conditions to form the carboxamide moiety. For example, isoindoline can undergo condensation with acyclic or cyclic carboxylic acid derivatives, facilitated by catalysts like acid chlorides or coupling agents.
Rhodium-Catalyzed Cascade Reactions
A novel method employs a rhodium-catalyzed trifunctionalization of nitrile moieties to generate 1H-isoindole scaffolds . This involves:
-
Formation of a nitrile ylide via reaction of a rhodium vinylcarbene with a nitrile.
-
A 1,7-electrocyclization step, followed by a second vinylcarbene attack to form the isoindole core.
-
Computational studies confirm the mechanism, highlighting the role of donor–donor rhodium carbenes in achieving high yields .
Reduction of Imide Derivatives
Imide precursors, such as 2-methyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, are reduced using sodium borohydride (NaBH₄) to yield carboxamide derivatives . This method produces compounds with alcohol and amide functional groups, enabling further chemical modifications.
Chemical Reactivity
The compound’s reactivity stems from its isoindole bicyclic structure and carboxamide functionality. Key reactions include:
Oxidation
Potassium permanganate (KMnO₄) can oxidize the isoindole framework, leading to ring-opening or functional group transformation. For example, oxidation may convert the isoindole core into quinone derivatives or introduce ketone groups.
Reduction
Lithium aluminum hydride (LiAlH₄) reduces the carboxamide group, potentially yielding primary amines or other reduced derivatives. This reaction is critical for modifying the compound’s biological activity.
Alkylation and Substitution
The carboxamide group’s nucleophilicity enables alkylation with alkyl halides or sulfonating agents. Substitution reactions at the isoindole ring (e.g., chlorine or bromine) can further diversify the compound’s structure.
Hydrolysis
Under acidic or basic conditions, the carboxamide group undergoes hydrolysis to form carboxylic acids. This reactivity is exploited in peptide bond cleavage or ring-opening transformations .
Reactivity with Functional Groups
The compound’s carboxamide group participates in nucleophilic substitution, while the isoindole ring undergoes electrophilic addition. For example:
-
Chloro-substituted derivatives undergo substitution via nucleophilic aromatic substitution.
-
Vinylcarbenes in rhodium-catalyzed reactions enable selective trifunctionalization .
Mechanistic Insights
Density functional theory (DFT) studies on rhodium-catalyzed systems reveal:
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
1H-Isoindole-1-carboxamide serves as a scaffold for the design and synthesis of new pharmaceuticals. Its derivatives have been explored for their potential as therapeutic agents against various diseases, including cancer and bacterial infections. For instance, isoindolinone carboxamides have shown promise as inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. The compound NMS-P515, derived from this class, demonstrated potent inhibition of PARP-1 and significant antitumor activity in preclinical studies involving pancreatic cancer models .
Biological Activities
Research indicates that 1H-Isoindole-1-carboxamide exhibits various biological activities:
- Antimicrobial Properties: Studies have shown that compounds derived from 1H-Isoindole-1-carboxamide exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have been found to be effective against Leishmania tropica, outperforming traditional treatments like Glucantime .
- Anticancer Activity: Compounds based on this scaffold have demonstrated antiproliferative effects against human cancer cell lines such as Caco-2 and HCT-116. These compounds can induce apoptosis and arrest the cell cycle in cancer cells .
Organic Synthesis
Synthetic Routes
The synthesis of 1H-Isoindole-1-carboxamide typically involves several steps, including the reaction of isoindoline with isocyanates or carboxylic acids. This process allows for the introduction of various substituents that can enhance biological activity.
| Synthetic Route | Reagents Used | Yield (%) |
|---|---|---|
| Reaction with isocyanates | Isoindoline + Isocyanates | Varies (typically high) |
| Oxidation reactions | Potassium permanganate | Up to 90% |
| Reduction reactions | Lithium aluminum hydride | High yields reported |
Case Studies
Case Study 1: NMS-P515
NMS-P515 is a notable derivative of 1H-Isoindole-1-carboxamide that was developed as a PARP-1 inhibitor. In vivo studies demonstrated that this compound effectively reduced tumor growth in BRCA2-mutated pancreatic cancer models. The study highlighted its potential as a monotherapy and in combination with other chemotherapeutics like Temozolomide .
Case Study 2: Antimicrobial Activity
A series of isoindole derivatives were synthesized and evaluated for their antimicrobial properties. One compound showed an IC50 value of 0.0478 μmol/L against Leishmania tropica, indicating its potential as an effective treatment option for this infection . The structure-activity relationship (SAR) analysis revealed that lipophilic properties significantly enhanced both antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways. The exact pathways and targets depend on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
1H-Isoindole-1-carboxamide is a heterocyclic compound renowned for its diverse biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
1H-Isoindole-1-carboxamide features a fused isoindole structure with a carboxamide functional group, which enhances its reactivity and biological activity. Its molecular formula is C9H8N2O, with a molecular weight of approximately 164.17 g/mol. The presence of the carboxamide group is crucial for its interaction with various biological targets, including enzymes and receptors.
Synthesis
The synthesis of 1H-Isoindole-1-carboxamide typically involves several methods, including:
- Reactions with Isoindoline : Reacting isoindoline with isocyanates or carboxylic acids under controlled conditions.
- Microwave-Assisted Techniques : Recent studies have shown that microwave-assisted synthesis can enhance yields and reduce reaction times significantly .
Biological Activities
1H-Isoindole-1-carboxamide exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that this compound has potential antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.
Anticancer Properties
The compound has shown promising anticancer activity in vitro. For instance, studies have reported that derivatives of isoindole compounds can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) with IC50 values ranging from 10 to 33 nM .
Anti-inflammatory Effects
Isoindole derivatives have also been studied for their anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .
The primary mechanism of action for 1H-Isoindole-1-carboxamide involves:
- Inhibition of PARP-1 : This compound interacts with poly(ADP-ribose) polymerase-1 (PARP-1), disrupting DNA repair mechanisms and leading to increased apoptosis in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Anticancer | IC50 values between 10–33 nM in cancer cell lines | |
| Anti-inflammatory | Inhibition of COX enzymes |
Case Studies
Several studies have explored the biological potential of 1H-Isoindole-1-carboxamide and its derivatives:
- Anticancer Activity Study : A recent study evaluated the anticancer effects of various isoindole derivatives against MCF-7 cells. The results indicated that certain derivatives exhibited potent antiproliferative effects, suggesting their potential as therapeutic agents in cancer treatment .
- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory properties of isoindole derivatives, revealing their capacity to inhibit COX enzymes effectively. This inhibition correlates with reduced levels of pro-inflammatory cytokines, demonstrating their therapeutic potential in treating inflammatory diseases .
- Pharmacokinetics Evaluation : A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of isoindole derivatives, confirming their favorable profiles for drug development applications .
Q & A
Q. What are the standard synthetic routes for preparing 1H-Isoindole-1-carboxamide derivatives, and how can reaction conditions be optimized for yield?
The synthesis of isoindole-carboxamide derivatives often involves condensation reactions. For example, reacting o-phthaldehyde with urea in ethanol under reflux conditions (6 hours) yields heterocyclic products, with subsequent crystallization in acetone-ethanol mixtures to obtain high-purity crystals . Optimization includes adjusting stoichiometry, solvent polarity, and reflux duration. Monitoring reaction progress via colorimetric changes (e.g., blue color formation in urea reactions) can indicate intermediate stages . Yield improvements may require purification techniques like slow evaporation or solvent recrystallization.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of 1H-Isoindole-1-carboxamide?
Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond distances (e.g., 1.379–1.500 Å in aromatic and heterocyclic rings) and angles (118.1°–121.2°) . Complementary techniques include:
- NMR spectroscopy for analyzing proton environments and substituent effects.
- FT-IR to identify carbonyl (C=O) and N–H stretching vibrations.
- Mass spectrometry for molecular weight confirmation.
SC-XRD also reveals intramolecular hydrogen bonding (e.g., N–H···O interactions forming six-membered rings) and π-π stacking (centroid distances ~3.6 Å) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) when analyzing isoindole-carboxamide derivatives?
Discrepancies between NMR and crystallographic data often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. To address this:
- Perform variable-temperature NMR to detect conformational flexibility.
- Compare solid-state (X-ray) and solution-state (NMR) data to assess environmental influences.
- Use DFT calculations to model energetically favorable conformers and validate experimental observations .
For example, planar deviations in crystal structures (e.g., -0.028 Å for N2 atoms) may indicate minor distortions not observable in solution .
Q. What computational methods are recommended for predicting the reactivity and stability of 1H-Isoindole-1-carboxamide in different solvent systems?
- Density Functional Theory (DFT) simulations can model solvation effects and frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) simulations assess solvent interactions (e.g., DMSO vs. ethanol) by analyzing radial distribution functions and hydrogen-bond lifetimes.
- COSMO-RS models estimate solubility parameters and partition coefficients .
These methods help rationalize experimental observations, such as the compound’s solubility in polar aprotic solvents .
Q. How can π-π interactions in isoindole-carboxamide derivatives be systematically analyzed using crystallographic data?
- Calculate centroid distances between aromatic rings (e.g., 3.638 Å in heterocyclic systems) .
- Use software like Mercury (CCDC) to visualize stacking angles and offset parameters.
- Correlate π-π interaction strength with substituent effects (e.g., electron-withdrawing groups reduce stacking propensity).
- Compare with theoretical models (e.g., SAPT-DFT) to quantify interaction energies .
Methodological Guidance
Q. What strategies ensure reproducibility in synthesizing and characterizing isoindole-carboxamide derivatives?
- Document reaction conditions meticulously (e.g., solvent ratios, temperature gradients) .
- Provide crystallographic refinement details , including H-atom positioning (C–H = 0.93–0.97 Å) and thermal parameters .
- Use standardized analytical protocols (e.g., NMR referencing to TMS, XRD data deposition to CCDC) .
- Include supporting information for non-routine steps (e.g., slow evaporation for crystal growth) .
Q. How should researchers design experiments to explore functional group compatibility in novel isoindole-carboxamide analogs?
- Adopt a modular synthesis approach : vary substituents (e.g., aryl, alkyl) at the carboxamide position while maintaining core heterocyclic integrity .
- Screen catalysts (e.g., Lewis acids) for regioselective modifications.
- Use high-throughput screening (HTS) to assess stability under diverse conditions (pH, temperature) .
Data Analysis and Contradiction Management
What frameworks assist in formulating hypothesis-driven research questions for isoindole-carboxamide studies?
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate project scope .
- Use PICO (Population, Intervention, Comparison, Outcome) for pharmacological studies (e.g., comparing bioactivity of analogs) .
- Conduct systematic literature reviews to identify gaps (e.g., understudied substituent effects on pharmacokinetics) .
Q. How can conflicting data from biological assays (e.g., enzyme inhibition vs. cytotoxicity) be interpreted?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
